molecular formula C8H16ClNO3 B6222855 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride CAS No. 2758000-39-2

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride

Cat. No.: B6222855
CAS No.: 2758000-39-2
M. Wt: 209.7
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Description

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an oxane ring substituted with an aminoethyl group and a carboxylic acid group

Properties

CAS No.

2758000-39-2

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyethyl)oxane-4-carboxylic acid hydrochloride
  • 4-(2-aminoethyl)tetrahydropyran-4-carboxylic acid hydrochloride
  • 4-(2-aminoethyl)oxane-4-carboxylic acid sulfate

Uniqueness

4-(2-aminoethyl)oxane-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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